molecular formula C9H8F2O2 B15239547 2-Fluoro-2-(3-fluoro-4-methylphenyl)acetic acid

2-Fluoro-2-(3-fluoro-4-methylphenyl)acetic acid

Cat. No.: B15239547
M. Wt: 186.15 g/mol
InChI Key: UESSKVOUNCSARO-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-fluoro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(3-fluoro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Fluoro-2-(3-fluoro-4-methylphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylphenylacetic acid
  • 5-Fluoro-2-methoxyphenylacetic acid
  • 4-Fluoro-2-(5-isoxazolyl)phenoxyacetic acid

Comparison: Compared to these similar compounds, 2-Fluoro-2-(3-fluoro-4-methylphenyl)acetic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-fluoro-2-(3-fluoro-4-methylphenyl)acetic acid

InChI

InChI=1S/C9H8F2O2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

UESSKVOUNCSARO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)F)F

Origin of Product

United States

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